2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester, also known as ethyl cinnamate, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, balsamic odor, commonly used in the flavor and fragrance industry. This compound is also found naturally in certain essential oils and has various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, ethyl cinnamate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation and advanced purification techniques to ensure the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethyl 3-phenylpropanoate using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Cinnamic acid.
Reduction: Ethyl 3-phenylpropanoate.
Substitution: Depending on the nucleophile, various substituted cinnamate derivatives.
Scientific Research Applications
Ethyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl cinnamate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzyl cinnamate: Contains a benzyl ester group instead of an ethyl ester group.
Ethyl 3-phenylpropanoate: A reduced form of ethyl cinnamate.
Uniqueness
Ethyl cinnamate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sweet, balsamic odor makes it particularly valuable in the flavor and fragrance industry, and its biological activities offer potential therapeutic applications .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
InChI Key |
NPEIPXJIYYHTMY-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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